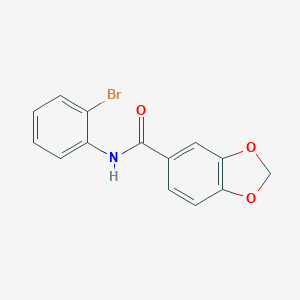

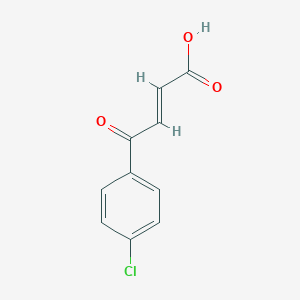

2-(4-chlorophenoxy)-N-(4-isonicotinoylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

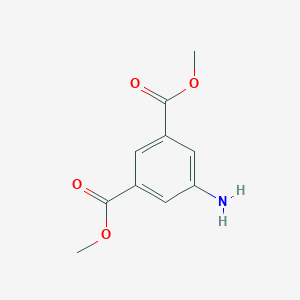

The compound "2-(4-chlorophenoxy)-N-(4-isonicotinoylphenyl)acetamide" is a chemically synthesized molecule that is likely to have a structure similar to other acetamide derivatives. While the specific compound is not directly discussed in the provided papers, we can infer from related research that it would possess characteristic features such as an acetamide group linked to aromatic rings, which may be substituted with various functional groups like chloro and isonicotinoyl groups .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an aromatic phenol with a chloroacetamide derivative in the presence of a base and an organic solvent. For instance, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide in tetrahydrofuran (THF) with anhydrous potassium carbonate . This suggests that a similar approach could be used for the synthesis of "2-(4-chlorophenoxy)-N-(4-isonicotinoylphenyl)acetamide," adjusting the starting materials to include 4-isonicotinoylphenyl.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by X-ray crystallography, revealing features such as intramolecular hydrogen bonding and intermolecular interactions that contribute to the crystal packing. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide displayed intramolecular N—H⋯O hydrogen bonding and intermolecular C—H⋯O interactions . Similarly, the title compound would be expected to exhibit a comparable pattern of hydrogen bonding and molecular interactions.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including photocyclization and reactions with aromatic amines to form heterocyclic compounds. However, the photochemical reactivity can be influenced by the molecular conformation, as seen in compounds that were found to be photochemically inert due to their conformation . The reactivity of "2-(4-chlorophenoxy)-N-(4-isonicotinoylphenyl)acetamide" would need to be empirically determined, as it would depend on its specific molecular conformation and substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility and optical properties, can be influenced by the nature of their substituents. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibited solvatochromic effects, where its optical properties changed with the polarity of the solvent . The compound of interest would likely show similar behavior, with its physical properties being modifiable by the solvent's polarity and its chemical properties being determined by the functional groups present on the aromatic rings.

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-(pyridine-4-carbonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O3/c21-16-3-7-18(8-4-16)26-13-19(24)23-17-5-1-14(2-6-17)20(25)15-9-11-22-12-10-15/h1-12H,13H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRZGAKYHDKKQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429037 |

Source

|

| Record name | 2-(4-chlorophenoxy)-N-(4-isonicotinoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(4-isonicotinoylphenyl)acetamide | |

CAS RN |

893781-22-1 |

Source

|

| Record name | 2-(4-chlorophenoxy)-N-(4-isonicotinoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)

![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)